molecular formula C18H18ClNO3 B8344067 7-Chloromethoxy-1,2,3,4-tetrahydroisoquinoline-2-carboxylic acid benzyl ester

7-Chloromethoxy-1,2,3,4-tetrahydroisoquinoline-2-carboxylic acid benzyl ester

Cat. No.: B8344067
M. Wt: 331.8 g/mol
InChI Key: MULLHGVZCPWNHZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Chloromethoxy-1,2,3,4-tetrahydroisoquinoline-2-carboxylic acid benzyl ester is a useful research compound. Its molecular formula is C18H18ClNO3 and its molecular weight is 331.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C18H18ClNO3

Molecular Weight

331.8 g/mol

IUPAC Name

benzyl 7-(chloromethoxy)-3,4-dihydro-1H-isoquinoline-2-carboxylate

InChI

InChI=1S/C18H18ClNO3/c19-13-23-17-7-6-15-8-9-20(11-16(15)10-17)18(21)22-12-14-4-2-1-3-5-14/h1-7,10H,8-9,11-13H2

InChI Key

MULLHGVZCPWNHZ-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC2=C1C=CC(=C2)OCCl)C(=O)OCC3=CC=CC=C3

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 7-methylthiomethoxy-1,2,3,4-tetrahydroisoquinoline-2-carboxylic acid benzyl ester (200 mg) in methylene chloride (4 ml) was dropwise added sulfuryl chloride (0.052 ml) with ice-cooling and under an argon atmosphere, and the mixture was stirred at the same temperature for 1 hour. The solvent was evaporated azeotropically with toluene and the residue was dried under reduced pressure to give the title compound (213 mg).
Name
7-methylthiomethoxy-1,2,3,4-tetrahydroisoquinoline-2-carboxylic acid benzyl ester
Quantity
200 mg
Type
reactant
Reaction Step One
Quantity
0.052 mL
Type
reactant
Reaction Step Two
Quantity
4 mL
Type
solvent
Reaction Step Three

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.